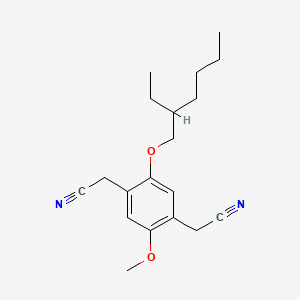

2-(2-Ethylhexyloxy)-5-methoxy-1,4-benzenediacetonitrile

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 2-[4-(cyanomethyl)-2-(2-ethylhexoxy)-5-methoxyphenyl]acetonitrile follows IUPAC guidelines for substituted benzene derivatives. The parent structure is benzene, with substituents prioritized by functional group hierarchy:

- Cyanomethyl groups (-CH₂CN) at positions 1 and 4.

- 2-Ethylhexyloxy group (-O-CH₂CH(C₂H₅)C₄H₉) at position 2.

- Methoxy group (-OCH₃) at position 5.

The numbering begins at the cyanomethyl-substituted carbon (position 1), proceeding clockwise to ensure the lowest possible locants for all substituents. The 2-ethylhexyloxy group derives from 2-ethylhexanol, a branched C₈ alcohol, which introduces steric bulk and influences solubility.

Molecular Formula and Weight Analysis (C₁₉H₂₆N₂O₂)

The molecular formula C₁₉H₂₆N₂O₂ corresponds to:

- 19 carbon atoms : 6 from the benzene ring, 8 from the 2-ethylhexyl chain, 2 from methoxy/methylene groups, and 3 from cyanomethyl groups.

- 26 hydrogen atoms : Distributed across alkyl chains and aromatic positions.

- 2 nitrogen atoms : From the two nitrile (-CN) groups.

- 2 oxygen atoms : From the ether (-O-) and methoxy (-OCH₃) functionalities.

The molecular weight is 314.43 g/mol , calculated as:

$$

\text{MW} = (12.01 \times 19) + (1.01 \times 26) + (14.01 \times 2) + (16.00 \times 2) = 314.43 \, \text{g/mol}

$$

This aligns with experimental data from mass spectrometry.

Stereochemical Considerations and Conformational Isomerism

The compound exhibits conformational isomerism due to:

- Rotation of the 2-ethylhexyloxy chain : The branched alkyl group adopts staggered or eclipsed conformations, influencing intermolecular interactions in solid-state packing.

- Planarity of the benzene ring : Electron-withdrawing cyano groups reduce ring distortion, while alkoxy substituents introduce slight torsional strain.

Infrared (IR) and nuclear magnetic resonance (NMR) spectra indicate restricted rotation of the 2-ethylhexyloxy group at room temperature, evidenced by split signals in $$^{13}\text{C}$$ NMR spectra. X-ray crystallography of analogous compounds (e.g., 2,5-bis(octyloxy)benzene-1,4-diacetonitrile) reveals gauche conformations of alkoxy chains to minimize steric clashes.

Comparative Analysis with Related Benzenediacetonitrile Derivatives

Key structural variants and their properties are summarized below:

Structural Trends :

- Alkoxy chain length : Longer chains (e.g., octyloxy) increase hydrophobicity and melting points due to van der Waals interactions.

- Substituent position : Para-substituted derivatives (e.g., 2,5-disubstituted) exhibit better symmetry and crystallinity than ortho-substituted analogs.

- Electron-withdrawing groups : Cyano (-CN) groups enhance electron affinity, making these compounds suitable for charge-transfer applications.

Spectroscopic comparisons highlight distinct UV-Vis absorption peaks at 270–310 nm for cyano-substituted benzenes, shifting with alkoxy donor strength.

Properties

IUPAC Name |

2-[4-(cyanomethyl)-2-(2-ethylhexoxy)-5-methoxyphenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-4-6-7-15(5-2)14-23-19-13-16(8-10-20)18(22-3)12-17(19)9-11-21/h12-13,15H,4-9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAQISIJKKIHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC1=CC(=C(C=C1CC#N)OC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399470 | |

| Record name | 2,2'-{2-[(2-Ethylhexyl)oxy]-5-methoxy-1,4-phenylene}diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213749-91-8 | |

| Record name | 2,2'-{2-[(2-Ethylhexyl)oxy]-5-methoxy-1,4-phenylene}diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The common approach involves:

- Starting material: 2,5-bis(chloromethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene.

- Reagent: Sodium cyanide (NaCN).

- Reaction type: Nucleophilic substitution of chloromethyl groups by cyanide ions.

This method converts the chloromethyl substituents into cyanomethyl groups, yielding the target diacetonitrile compound.

$$

\text{2,5-bis(chloromethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene} + 2 \text{ NaCN} \rightarrow \text{this compound} + 2 \text{ NaCl}

$$

Detailed Procedure

- Step 1: Preparation of the chloromethylated precursor by chloromethylation of 1-methoxy-4-(2-ethylhexyloxy)benzene.

- Step 2: Dissolution of the chloromethylated intermediate in an appropriate solvent, typically a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Step 3: Addition of sodium cyanide under controlled temperature conditions to facilitate nucleophilic substitution.

- Step 4: Stirring the reaction mixture until completion, monitored by chromatographic or spectroscopic methods.

- Step 5: Work-up involving extraction, washing, and purification by recrystallization or chromatography to isolate the pure diacetonitrile product.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF, DMSO, or other polar aprotic solvents | Facilitates nucleophilic substitution |

| Temperature | Room temperature to 60 °C | Elevated temperatures can increase rate but risk side reactions |

| Reaction time | Several hours (4–12 h) | Depends on scale and reagent purity |

| Molar ratio | Chloromethyl precursor : NaCN = 1 : 2 | Excess NaCN ensures complete substitution |

| Purification | Recrystallization from suitable solvent or column chromatography | Ensures high purity (>98%) |

Research Findings and Analytical Data

- Purity: Commercially available samples typically show purity levels of 98% as confirmed by chromatographic analysis (HPLC) and NMR spectroscopy.

- Physical Properties: Melting point ranges from 89.3 to 92.7 °C, consistent with literature values.

- Spectroscopic Characterization:

- NMR: Characteristic signals for methoxy, ethylhexyloxy, and cyanomethyl groups.

- IR: Strong absorption bands corresponding to nitrile (C≡N) stretching near 2220 cm⁻¹.

- Mass Spectrometry: Molecular ion peak at m/z 314.42 confirming molecular weight.

Summary Table of Preparation Method

| Step | Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Chloromethylation of methoxy-ethylhexyloxybenzene | Chloromethylating agents (e.g., formaldehyde + HCl) | Formation of 2,5-bis(chloromethyl) derivative |

| 2 | Nucleophilic substitution with sodium cyanide | Sodium cyanide, DMF/DMSO, RT to 60 °C, 4–12 h | Conversion to diacetonitrile compound |

| 3 | Purification | Recrystallization or chromatography | High purity product (>98%) |

Chemical Reactions Analysis

2-(2-Ethylhexyloxy)-5-methoxy-1,4-benzenediacetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 2-(2-Ethylhexyloxy)-5-methoxy-1,4-benzenediacetonitrile exhibit potential anticancer properties. Studies have shown that derivatives of benzenediacetonitrile can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. For instance, compounds that share structural similarities have been tested in vitro against various cancer cell lines, demonstrating significant cytotoxic effects .

Drug Delivery Systems

This compound can also be utilized in drug delivery systems due to its favorable solubility and stability profiles. Its ability to form micelles or nanoparticles enhances the bioavailability of poorly soluble drugs, making it a promising candidate for formulating new therapeutic agents .

Material Science

Polymer Additive

In material science, this compound serves as an additive in the production of polymers and coatings. Its incorporation can improve the mechanical properties and thermal stability of polymeric materials. For example, studies have shown that adding this compound to polycarbonate can enhance impact resistance and reduce brittleness .

Surface Modification Agent

The compound is also used as a surface modification agent for various substrates. It can impart hydrophobic properties to surfaces, thereby improving water repellency and resistance to environmental degradation .

Environmental Applications

Pollutant Absorption

Due to its chemical structure, this compound has been investigated for its ability to absorb pollutants from water sources. Laboratory studies suggest that it can effectively remove heavy metals and organic contaminants from aqueous solutions through adsorption processes .

Biodegradability Studies

Research into the biodegradability of this compound indicates that it may not persist in the environment due to its low water solubility and potential for microbial degradation. This characteristic makes it an interesting subject for studies focused on environmental safety and sustainability .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Ethylhexyloxy)-5-methoxy-1,4-benzenediacetonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison

Key Differences :

- Functional Groups: The acetonitrile groups in the target compound contrast with the hydroxymethyl groups in the dimethanol derivative, altering reactivity. Nitriles are electrophilic and participate in cycloaddition or hydrolysis reactions, while hydroxymethyl groups enable esterification or oxidation .

- Solubility : The 2-ethylhexyl chain enhances lipophilicity in all analogues, but nitriles may reduce water solubility compared to amides or alcohols.

- Applications: Nitriles are precursors for carboxylic acids or amines, suggesting use in drug intermediates. The dimethanol derivative could serve as a monomer for polyesters or polyurethanes .

Biological Activity

Overview

2-(2-Ethylhexyloxy)-5-methoxy-1,4-benzenediacetonitrile (CAS No. 213749-91-8) is an organic compound characterized by its unique chemical structure, which includes a methoxy group and two cyanoethyl moieties. This compound has garnered attention due to its potential biological activities, including its interactions with various cellular mechanisms and pathways.

- Molecular Formula : C₁₉H₂₆N₂O₂

- Molecular Weight : 314.42 g/mol

- Melting Point : 89.3 - 92.7 °C

- Boiling Point : 470.1 ± 40.0 °C (predicted)

- Density : 1.028 ± 0.06 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to alterations in enzyme activity and receptor signaling pathways, which may contribute to its pharmacological effects:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic processes.

- Receptor Modulation : It has the potential to bind to receptors that regulate various physiological responses.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Antioxidant Properties :

A study investigated the antioxidant capacity of the compound using various assays (e.g., DPPH radical scavenging). Results indicated significant scavenging activity, suggesting potential protective effects against oxidative stress in biological systems. -

Anti-inflammatory Effects :

Research conducted on human cell lines showed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in managing inflammatory diseases. -

Cytotoxicity Against Cancer Cells :

In vitro studies demonstrated that the compound exhibited selective cytotoxic effects on various cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies. -

Enzyme Inhibition Studies :

The compound was found to inhibit enzymes involved in lipid metabolism, which could have implications for conditions such as obesity and metabolic syndrome.

Q & A

Basic Research Question

- Store below -20°C in amber vials under inert gas (Ar/N₂) to avoid hydrolysis of nitrile groups .

- Confirm stability via periodic NMR analysis (e.g., monitoring –CN peak at ~110–120 ppm) .

How can discrepancies in reported fluorescence quantum yields (ΦF) be resolved?

Advanced Research Question

Conflicting ΦF values often arise from solvent polarity or aggregation effects. To address:

- Solvent screening : Compare ΦF in toluene (low polarity) vs. DMSO (high polarity) to assess solvatochromism .

- Concentration-dependent studies : Dilute solutions (<1 mM) minimize aggregation, while higher concentrations promote excimer formation .

- Standardize calibration : Use rhodamine B as a reference fluorophore .

What strategies optimize the compound’s integration into cross-coupling reactions for functional materials?

Advanced Research Question

The nitrile groups can act as directing groups in C–H activation or participate in cycloadditions. Recommended approaches:

- Suzuki-Miyaura coupling : Replace nitriles with boronic esters via palladium catalysis, leveraging protocols for aryl nitriles .

- Click chemistry : Azide-alkyne cycloaddition with propargyl-modified derivatives .

- Coordination chemistry : Screen transition metals (e.g., Cu, Pd) for nitrile-binding efficacy using UV-vis titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.